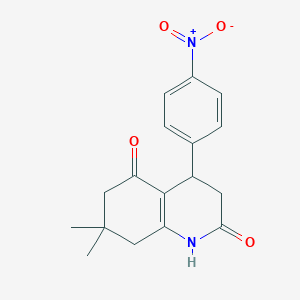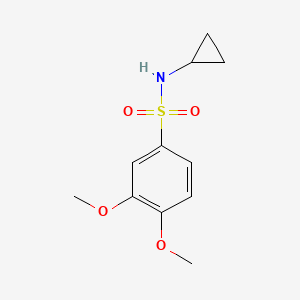
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide, also known as CM156, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. CM156 belongs to the class of compounds known as glycine transporter inhibitors and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves the inhibition of the glycine transporter, which leads to an increase in the levels of glycine in the brain. Glycine acts as an inhibitory neurotransmitter in the brain, and its activity is regulated by the glycine transporter. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory. This compound has also been found to have anxiolytic effects, which can help reduce anxiety and stress levels. Additionally, this compound has been found to have antinociceptive effects, which can help reduce pain levels.
実験室実験の利点と制限
One of the main advantages of using N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in lab experiments is its high selectivity and potency. This compound has been found to have a high affinity for the glycine transporter, which makes it an ideal compound for studying the role of glycine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in scientific research. One area of research is the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Another area of research is the development of new compounds that are based on the structure of this compound, which can have improved selectivity and potency. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential toxicity.
合成法
The synthesis of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves a multi-step process that includes the preparation of various intermediates. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound. The synthesis method of this compound has been published in various scientific journals, and it is a well-established method.
科学的研究の応用
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide has been found to have various scientific research applications, including its potential use in the treatment of various neurological disorders. This compound has been shown to have a significant effect on the glycine transporter, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of motor function, cognition, and memory. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
特性
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(13-7-5-4-6-8-13)12-17(20)18-15-11-14(21-2)9-10-16(15)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHUNQPZXVGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)
![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)

![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)

![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)